![molecular formula C19H21NO3 B2959708 N-(diphenylacetyl)-L-valine CAS No. 1212363-95-5](/img/structure/B2959708.png)
N-(diphenylacetyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(diphenylacetyl)-L-valine (NDPV) is an amino acid derivative that has been extensively studied for its potential applications in the fields of medicine and biochemistry. NDPV is a synthetic derivative of the naturally occurring amino acid L-valine and is composed of a diphenylacetyl group linked to the L-valine side chain. NDPV has been used in a variety of scientific applications, including as an enzyme inhibitor, an anti-inflammatory agent, and a therapeutic drug.
Scientific Research Applications
HDAC Inhibition and Leukemia Treatment
Valproic acid, closely related to N-(diphenylacetyl)-L-valine through its action as a Histone Deacetylase (HDAC) inhibitor, shows promise in treating acute myeloid leukemia (AML). It's been shown to induce hematological remission and improve blood values in patients unfit for intensive chemotherapy. This therapeutic strategy capitalizes on the modulation of protein lysine acetylation to influence cell proliferation, differentiation, and apoptosis (Fredly, Gjertsen, & Bruserud, 2013).
Antiviral and Anticancer Efficacy
Valaciclovir, an L-valyl ester prodrug converting to aciclovir and L-valine, demonstrates significant antiviral activity against herpesviruses, offering enhanced bioavailability over aciclovir. Its efficacy in treating herpes zoster and genital herpes, alongside a well-tolerated drug profile, illustrates the potential of valine-derived treatments in managing viral infections and suggests avenues for exploring anticancer applications (Perry & Faulds, 1996).
Cardiovascular Disease Modulation
Research on lysine acetylation's role in cardiovascular diseases (CVDs) indicates that lysine deacetylases, including HDACs targeted by valproic acid, significantly impact hypertension, vascular diseases, and arrhythmia. The therapeutic potential of HDAC inhibitors in CVD treatments highlights the importance of understanding specific HDAC roles in cardiac and vascular health, offering new targets for intervention (Li, Ge, & Li, 2019).
Antihypertensive Peptides from Fish Protein Hydrolysates
Fish Protein Hydrolysate (FPH), rich in biologically active peptides including valine, shows significant antihypertensive activity. These peptides, with potent Angiotensin Converting Enzyme – I inhibitory activity, highlight the therapeutic potential of valine-containing compounds in developing antihypertensive drugs (U.G., Bhat, Karunasagar, & B.S., 2019).
Mood Stabilization Beyond Bipolar Disorder
The mood stabilizers lithium and valproic acid show therapeutic potential beyond bipolar disorder, including neuroprotective benefits across a spectrum of central nervous system diseases. This review underscores the multifaceted mechanisms of action of these drugs, including HDAC inhibition by valproic acid, suggesting broader applications in treating neurological, neurodegenerative, and neuropsychiatric disorders (Chiu, Wang, Hunsberger, & Chuang, 2013).
properties
IUPAC Name |
(2S)-2-[(2,2-diphenylacetyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)17(19(22)23)20-18(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWHHXDOFSBKX-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylacetyl)-L-valine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.